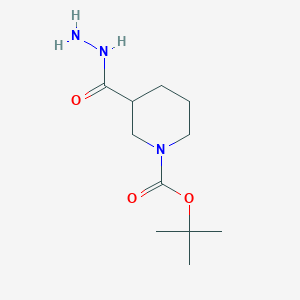

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYYYLRDBQJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859154-32-8 | |

| Record name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS No. 859154-32-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Chemical Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : 243.3 g/mol

- IUPAC Name : this compound

- PubChem CID : 45158811

The biological activity of this compound is primarily attributed to its hydrazine group, which can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can modulate the activity of enzymes and receptors, potentially inhibiting or activating specific metabolic pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown it possesses activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Inhibition zones were measured using the disk diffusion method, with results indicating significant antimicrobial effects at concentrations above 100 µg/mL.

Study on Anticancer Effects

A notable study conducted by Zhang et al. (2022) investigated the effect of this compound on apoptosis in cancer cells. The findings revealed that:

- The compound induced apoptosis through the activation of caspase pathways.

- Flow cytometry analysis demonstrated an increase in the percentage of apoptotic cells upon treatment with the compound.

Antimicrobial Efficacy Study

In a comparative study by Lee et al. (2023), the antimicrobial efficacy of this compound was assessed against standard antibiotics. The results indicated that:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 50 µg/mL |

| Ampicillin | 25 µg/mL |

| Ciprofloxacin | 10 µg/mL |

The compound showed comparable efficacy to ampicillin against certain strains, suggesting potential for development as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, certain synthesized analogs have shown inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that these compounds could effectively induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells .

2. Inhibition of Kinases

The compound has been explored as a potential inhibitor of tropomyosin-related kinases (TrkA, TrkB, TrkC) which are implicated in neurotrophic signaling pathways associated with various cancers and neurodegenerative diseases. Inhibitors targeting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in conditions like osteoarthritis .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be transformed into various functionalized piperidine derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of novel spirocyclic compounds through condensation reactions .

2. Intermediate for β-lactam Antibiotics

The compound has been identified as an intermediate in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. The conversion of this compound through a series of reactions yields β-lactamase inhibitors that enhance the efficacy of existing antibiotics against resistant strains .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Hydrazinecarbonyl Derivatives

The target compound shares structural similarities with other Boc-protected piperidine hydrazides, differing primarily in the substituents attached to the hydrazinecarbonyl group:

- tert-Butyl 4-((2-(2-(2,2-diphenylacetyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (21e): Features a 2,2-diphenylacetyl group, yielding a white solid with 98% purity.

- tert-Butyl 4-((2-(2-(2-methoxy-2-phenylacetyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (21f) : Contains a methoxy-phenylacetyl group, synthesized in 99% yield as a yellow solid. The methoxy group increases polarity, affecting solubility and reactivity .

- tert-Butyl 4-((2-(2-(2,2-difluoro-2-phenylacetyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (21d) : Incorporates difluoro-phenylacetyl, yielding a white solid (71% purity). Fluorine atoms enhance metabolic stability and lipophilicity .

Key Insight : The target compound’s unsubstituted hydrazide group offers synthetic flexibility for further derivatization, whereas bulky or electronegative substituents in analogs like 21e and 21d optimize biological activity .

Aromatic and Heterocyclic Modifications

- tert-Butyl 3-(2-naphthyl)piperidine-1-carboxylate (3n) : Substituted with a naphthyl group, synthesized via C(sp³)–H arylation (61% yield). The aromatic system enhances rigidity and π-stacking capabilities, critical for receptor binding .

- tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate : Demonstrates how replacing piperidine with piperazine and introducing oxadiazole heterocycles alters electronic properties and bioavailability .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unspecified, but analogs like (±)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7) melt at 164–165°C, whereas fluorostyryl derivatives (e.g., 15) remain oils .

- Solubility : Hydrazinecarbonyl derivatives are generally polar but exhibit variable solubility in organic solvents (e.g., EtOAc, dioxane) depending on substituents .

Vorbereitungsmethoden

Starting Materials

- tert-butyl piperidine-1-carboxylate : A Boc-protected piperidine derivative serving as the core scaffold.

- Hydrazine or hydrazine hydrate : Acts as the nucleophile to introduce the hydrazinecarbonyl group.

Reaction Conditions

- Solvent : Commonly used solvents include ethanol, methanol, or other polar aprotic solvents that dissolve both reactants.

- Temperature : Mild heating (typically 40–80 °C) facilitates the reaction without decomposing sensitive groups.

- Time : Reaction times vary from several hours to overnight, depending on scale and conditions.

- Catalysts/Additives : In some cases, acid or base catalysts may be used to accelerate the reaction, although many protocols rely on direct nucleophilic substitution.

Reaction Mechanism

- Hydrazine attacks the carbonyl carbon of the tert-butyl piperidine-1-carboxylate.

- Formation of a tetrahedral intermediate.

- Elimination of the leaving group (e.g., an alcohol or halide if a derivative is used).

- Formation of the hydrazide bond, yielding this compound.

Preparation Data and Solution Formulation

A practical aspect of preparing this compound involves dissolving it into stock solutions for further use in research. The following table summarizes stock solution preparation volumes for different masses and molarities, which is critical for reproducible experimental setups:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.1102 mL | 20.5508 mL | 41.1015 mL |

| 5 mM Solution | 0.822 mL | 4.1102 mL | 8.2203 mL |

| 10 mM Solution | 0.411 mL | 2.0551 mL | 4.1102 mL |

These volumes are calculated based on the molecular weight of 243.3 g/mol and are essential for preparing precise concentrations for in vitro or in vivo studies.

Research Findings on Preparation Optimization

- Purity and Yield : High purity (>97%) is achievable by controlling reaction time and temperature, with purification typically performed by recrystallization or chromatographic methods.

- Solubility Considerations : The compound shows good solubility in DMSO and can be formulated with co-solvents like PEG300, Tween 80, and corn oil for in vivo applications, ensuring clear solutions at each step of solvent addition.

- Safety Notes : Handling requires precautions due to hydrazine’s toxicity. Protective measures include working in a fume hood and using appropriate personal protective equipment.

Comparative Summary of Preparation Methods

| Aspect | Method Description | Advantages | Challenges |

|---|---|---|---|

| Direct reaction with hydrazine | React tert-butyl piperidine-1-carboxylate with hydrazine | Straightforward, high yield | Requires careful temperature control and safety measures |

| Use of hydrazine derivatives | Employ substituted hydrazines for modified hydrazide formation | Potential for functional group variation | More complex synthesis, may require catalysts |

| Solvent system | Polar solvents like ethanol or methanol | Good solubility and reaction rate | Solvent removal and purification steps needed |

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate?

While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous compounds (e.g., hydrazinecarbonyl derivatives) are synthesized via coupling reactions between hydrazine and activated carbonyl groups (e.g., acyl chlorides or mixed carbonates). For example, tert-butyl piperidine carboxylate derivatives often employ carbamate protection strategies under anhydrous conditions with catalysts like triethylamine or DMAP . A general approach could involve:

- Step 1 : Activation of the carbonyl group in piperidine-1-carboxylate using reagents like thionyl chloride.

- Step 2 : Reaction with hydrazine hydrate in a polar aprotic solvent (e.g., DMF or dichloromethane).

- Step 3 : Purification via silica gel chromatography or recrystallization.

Table 1 : Example Reaction Conditions for Analogous Syntheses

| Reagent/Condition | Role | Reference |

|---|---|---|

| Triethylamine/DMF | Base/Solvent | |

| Hydrazine hydrate | Nucleophile | |

| Silica gel chromatography | Purification |

Q. How is this compound characterized to confirm its structure and purity?

Standard characterization methods include:

- NMR Spectroscopy : To confirm the presence of the tert-butyl group (δ ~1.4 ppm in H NMR) and hydrazinecarbonyl moiety (amide proton signals δ ~8-10 ppm) .

- Mass Spectrometry (MS) : To verify the molecular ion peak (expected m/z: 259.3 for CHNO) .

- HPLC : To assess purity (>95% as reported for similar compounds) . Physical state and color (light yellow solid) are also noted .

Q. What safety precautions are necessary when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye/face protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in a cool, dry place away from strong acids/bases and oxidizing agents, as decomposition may release toxic fumes (e.g., NO, CO) .

Table 2 : Hazard Mitigation Strategies

| Hazard Type | Precaution | Reference |

|---|---|---|

| Acute toxicity (oral/dermal) | Avoid ingestion/skin contact | |

| Decomposition | Avoid high temperatures |

Advanced Research Questions

Q. What are the stability profiles and decomposition pathways of this compound under varying experimental conditions?

- Thermal Stability : Stable under standard conditions (20–25°C) but decomposes at elevated temperatures (>150°C), producing toxic gases (e.g., CO, NO) .

- pH Sensitivity : The hydrazinecarbonyl group may hydrolyze under strongly acidic or basic conditions, yielding hydrazine and carboxylic acid derivatives .

- Light Sensitivity : No direct data, but tert-butyl esters generally require protection from UV light to prevent radical degradation .

Q. How can this compound be utilized as an intermediate in enzyme inhibitor design?

The hydrazinecarbonyl group serves as a versatile pharmacophore for targeting enzymes like N-myristoyltransferases or proteases. For example:

- Drug Precursor : In Plasmodium falciparum studies, similar tert-butyl piperidine derivatives were modified to create high-affinity inhibitors via hydrazide coupling .

- Structure-Activity Relationship (SAR) : Modifying the piperidine ring’s substitution pattern can enhance binding to hydrophobic enzyme pockets .

Q. What strategies are effective in modulating the reactivity of the hydrazinecarbonyl group for targeted synthetic applications?

- Selective Functionalization : Use protecting groups (e.g., Boc) to temporarily block the hydrazine moiety during multi-step syntheses .

- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the piperidine ring while preserving the hydrazinecarbonyl functionality .

Q. How can computational modeling guide the optimization of derivatives for enhanced biological activity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, such as binding affinity to Plasmodium N-myristoyltransferase .

- QSAR Modeling : Quantitative structure-activity relationship analysis correlates substituent electronic properties (e.g., logP, polar surface area) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.